2-Methoxyindolizine-3-carbonyl chloride
Description
2-Methoxyindolizine-3-carbonyl chloride is an acyl chloride derivative of the indolizine heterocycle, featuring a methoxy substituent at the 2-position and a reactive carbonyl chloride group at the 3-position. The methoxy group’s electron-donating properties may influence reactivity, stability, and intermolecular interactions, making this compound valuable for pharmaceutical or materials science applications.
Properties
CAS No. |
115813-15-5 |
|---|---|
Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.629 |
IUPAC Name |
2-methoxyindolizine-3-carbonyl chloride |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-6-7-4-2-3-5-12(7)9(8)10(11)13/h2-6H,1H3 |
InChI Key |
KDNIXANIQFWUOC-UHFFFAOYSA-N |
SMILES |
COC1=C(N2C=CC=CC2=C1)C(=O)Cl |
Synonyms |
3-Indolizinecarbonyl chloride, 2-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs for comparison include:
- 5-Methoxyindole-2-acylchloride: Synthesized via thionyl chloride-mediated chlorination of 5-methoxyindole-2-carboxylic acid, yielding a reactive acyl chloride used in amide coupling reactions with aminobenzophenones .
- Trimethoxyindolyl carbonyl derivatives : Compounds such as 1-((5,6,7-trimethoxyindol-2-yl)carbonyl)indoline highlight the impact of multiple methoxy substituents on steric hindrance and electronic effects .
- Methoxytryptamine derivatives : Neutral amines like 5-methoxytryptamine and 7-methyltryptamine illustrate how methoxy positioning affects physical properties (e.g., melting points) and biological activity .
Reactivity and Stability
- Reactivity with Amines: 5-Methoxyindole-2-acylchloride reacts with aminobenzophenones to form amides but requires precise reaction times (4–6 hours) to minimize side products . Extended heating (>10 hours) leads to decomposition, suggesting that methoxy-substituted acyl chlorides are thermally sensitive. By contrast, trimethoxyindolyl derivatives (e.g., from ) may exhibit slower reactivity due to steric hindrance from multiple methoxy groups, though their electron-rich aromatic systems could enhance electrophilic substitution rates.
Stability :
- Acyl chlorides like 5-methoxyindole-2-acylchloride are moisture-sensitive and typically require anhydrous conditions during synthesis . The indolizine core in the target compound may confer additional stability due to its fused bicyclic structure compared to simpler indole derivatives.
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